molecular formula C8H7N5O B8716378 Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino- CAS No. 80360-04-9

Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino-

Cat. No.: B8716378
CAS No.: 80360-04-9
M. Wt: 189.17 g/mol
InChI Key: UYUUMAIFLCHISV-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino- is a useful research compound. Its molecular formula is C8H7N5O and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80360-04-9

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

2,4-diaminopyrido[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C8H7N5O/c9-6-5-1-4(3-14)2-11-7(5)13-8(10)12-6/h1-3H,(H4,9,10,11,12,13)

InChI Key

UYUUMAIFLCHISV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=NC(=C21)N)N)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (27.5 ml, 46.0 g, 300 mmol) was added over 15 minutes with stirring to N,N-dimethylformamide (11.0 g, 150 mmol), which was cooled with an ice bath. After stirring at room temperature for 1 hour, the reaction mixture was treated with bromoacetic acid (13.9 g, 100 mmol). The resulting solution, protected by a calcium chloride tube was heated at 92° C. for 10 hours and evaporated to dryness in vacuo. The colored oil (~30 g) was dissolved in water (1000 ml), and the solution was neutralized with 50% sodium hydroxide to pH 7. After addition of 2,4,6-triaminopyrimidine (5.00 g, 40.0 mmol), the solution was refluxed for 3 hours and filtered hot through a fluted filter. The filtrate was cooled and the solid that precipitated was collected by filtration and dried in vacuo over P2O5 : yield, 2.53 g (33%). Mass spectrum, m/e 189 (M+). HPLC [ 0.1 M NH4OAc (pH 3.6) --CH3OH (9:1)] indicated that this product was 86% pure. A sample (200 mg) was dissolved in 0.1 N HCl (15 ml) and diluted with acetone (225 ml) to precipitate impure III: yield, 91 mg. The filtrate was evaporated to dryness under reduced pressure and the residue was dried in vacuo over P2O5 to give compound III: yield, 128 mg; mp, gradual darkening and decomposition with white sublimate when taken to 360° C. λmax nm (ε×10-3): 0.1 N HCl --258 (16.4), 317 (9.12), 326 sh (8.42); pH 7-263 (15.0), 316 (10.1), 345 (10.8); 0.1 N NaOH --254 (13.2), 267 (13.5), 3.16 (8.56), 347 (10.0). 1H-NMR (CF3CO2D, 6% w/v), 9.48 s, 9.75 s (5 --CH, 7 -- CH), 10.21 s (6 --CHO).
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
11 g
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reactant
Reaction Step Two
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13.9 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
225 mL
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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